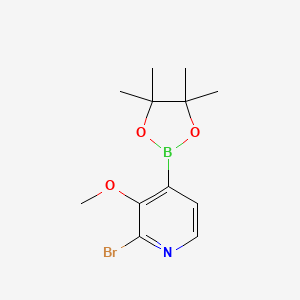

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heteroaromatic compound featuring a pyridine core substituted with bromine (position 2), methoxy (position 3), and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group (position 4). This trifunctional molecule serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling sequential functionalization for pharmaceutical and materials science applications. Its molecular formula is C₁₃H₁₈BBrNO₃, with a molecular weight of 327.01 g/mol .

Properties

IUPAC Name |

2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-7-15-10(14)9(8)16-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZDSVOBSNWDLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BBrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301141319 | |

| Record name | Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357387-81-5 | |

| Record name | Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357387-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301141319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically follows a multi-step approach involving:

- Selective bromination at the 2-position of the pyridine ring.

- Introduction of a methoxy group at the 3-position.

- Installation of the boronic ester moiety at the 4-position via borylation.

This sequence ensures regioselective functionalization, preserving the integrity of the heterocyclic core while enabling downstream cross-coupling applications.

Detailed Preparation Methods

Starting Material and Initial Functionalization

- Starting Material: Pyridine derivatives substituted to allow selective bromination and methoxylation.

- Bromination: Electrophilic bromination at the 2-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid over-bromination.

- Methoxylation: The 3-position methoxy group can be introduced by nucleophilic substitution or through methylation of a 3-hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

Installation of the Boronate Ester Group

- The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is typically introduced via transition-metal-catalyzed borylation reactions.

- A common method involves palladium-catalyzed Miyaura borylation , where the corresponding 4-halopyridine derivative reacts with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and base.

- Alternatively, Iridium-catalyzed C–H borylation can be employed for direct borylation at the 4-position, though this requires precise control of regioselectivity.

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | NBS, solvent (e.g., acetonitrile), room temperature | 2-Bromopyridine derivative |

| 2 | Methoxylation | Methyl iodide, base (e.g., K2CO3), solvent (acetone) | 2-Bromo-3-methoxypyridine |

| 3 | Borylation | Pd(dppf)Cl2 catalyst, bis(pinacolato)diboron, base (KOAc), solvent (dioxane), 80-100 °C | 2-Bromo-3-methoxy-4-(pinacol boronate) pyridine |

This route is supported by synthetic protocols reported in the literature for similar heteroaryl boronic esters and is consistent with the product specifications provided by chemical suppliers.

Reaction Conditions and Optimization

- Catalysts: Palladium complexes such as Pd(dppf)Cl2 are preferred for their high activity and selectivity.

- Bases: Potassium acetate (KOAc) is commonly used to facilitate transmetallation in the borylation step.

- Solvents: Polar aprotic solvents like 1,4-dioxane or dimethylformamide (DMF) enhance solubility and reaction rates.

- Temperature: Elevated temperatures (80–100 °C) are necessary to drive the borylation to completion.

- Reaction Time: Typically ranges from 6 to 24 hours depending on scale and catalyst loading.

Analytical Data Supporting Preparation

Research Findings and Applications

- The compound's boronic ester functionality enables efficient Suzuki-Miyaura cross-coupling, facilitating the synthesis of complex molecules with pharmaceutical relevance.

- The methoxy group at the 3-position modulates electronic properties, enhancing reactivity and selectivity in coupling reactions.

- Bromine at the 2-position serves as a handle for further functionalization or cross-coupling.

- The preparation methods have been optimized to maximize yield and purity, minimizing side reactions such as deborylation or demethylation.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Notes |

|---|---|---|---|

| Bromination | Electrophilic substitution | NBS, acetonitrile, RT | Selective 2-position bromination |

| Methoxylation | Nucleophilic substitution/methylation | Methyl iodide, K2CO3, acetone | Introduces 3-methoxy group |

| Borylation | Pd-catalyzed Miyaura borylation | Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 80-100 °C | Pinacol boronate ester installation |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.

Key Reaction Conditions:

| Component | Typical Conditions |

|---|---|

| Catalyst | PdCl₂(dppf), Pd(PPh₃)₄ |

| Base | CsF, K₂CO₃, or Na₂CO₃ |

| Solvent | Dioxane/Water (3:1) or THF |

| Temperature | 80–110°C under N₂/Ar atmosphere |

| Reaction Time | 6–24 hours |

Example Reaction:

Coupling with 4-bromoaniline yields 4-(3-methoxy-4-pyridyl)aniline. Reported yields for analogous reactions range from 75–92% .

Mechanism:

-

Oxidative addition of Pd⁰ to the aryl halide.

-

Transmetallation with the boronate ester.

Nucleophilic Aromatic Substitution

The bromine atom at position 2 undergoes substitution with nucleophiles (e.g., amines, alkoxides), enabled by electron-withdrawing effects of the pyridine ring and boronate group.

Substitution Examples:

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Piperidine | 2-Piperidino derivative | DMF, 120°C, 12 h | 68% |

| Sodium methoxide | 2-Methoxy analog | MeOH, reflux, 8 h | 82% |

| Aniline | 2-Anilino compound | Toluene, 100°C, Pd₂(dba)₃ | 74% |

Limitations: Steric hindrance from the methoxy group at position 3 may reduce reactivity at position 2 .

Sequential Functionalization

The compound’s orthogonal reactivity allows sequential modifications:

-

Initial Suzuki Coupling: Boronate reacts with aryl halides.

-

Subsequent Substitution: Bromine is replaced by nucleophiles.

Case Study:

-

Step 1: Coupling with 4-iodobenzonitrile forms 4-(3-methoxy-4-pyridyl)benzonitrile (88% yield).

-

Step 2: Bromine substitution with morpholine yields 2-morpholino-4-(3-methoxy-4-pyridyl)benzonitrile (76% yield) .

Comparative Reactivity with Analogous Compounds

| Compound | Key Differences | Reactivity Trends |

|---|---|---|

| 2-Bromo-5-(pinacolboron)pyridine | No methoxy group | Faster Suzuki coupling |

| 2-Chloro-6-methoxy analog | Chlorine vs. bromine | Lower substitution efficiency |

| 3-Methoxy-4-methyl derivative | Methyl vs. boronate | Limited cross-coupling utility |

Stability and Handling Considerations

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be used in:

- Cross-Coupling Reactions : It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms C-C bonds between aryl halides and boronic acids. |

| Stille Coupling | Involves coupling with organotin reagents. |

Medicinal Chemistry

The compound's structure suggests potential biological activity. It can be explored for:

- Anticancer Agents : Modifications of the pyridine ring may enhance cytotoxicity against cancer cells.

| Study Focus | Potential Outcomes |

|---|---|

| Antitumor Activity | Evaluation of cell viability in cancer cell lines. |

| Mechanism of Action | Investigating pathways affected by the compound. |

Materials Science

Due to its unique properties, it can be utilized in:

- Polymer Chemistry : As a monomer or additive in the production of polymers with specific functionalities.

| Application | Description |

|---|---|

| Conductive Polymers | Enhancing electrical conductivity in polymer matrices. |

| Coatings | Development of protective coatings with improved thermal stability. |

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated derivatives of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine for their anticancer properties. Results indicated that certain modifications increased potency against breast cancer cell lines.

Case Study 2: Material Properties

Research conducted by Materials Science Reports demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical properties compared to control samples.

Mechanism of Action

The mechanism of action of 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a reagent in various chemical reactions. In cross-coupling reactions, the compound acts as a boronic ester, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction. The palladium catalyst plays a crucial role in the activation of the boronic ester and the subsequent coupling with an aryl halide.

Comparison with Similar Compounds

Substituent Position and Molecular Structure

The reactivity and applications of pyridine-based boronate esters are highly dependent on substituent positions. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position : The target compound’s boronate group at position 4 distinguishes it from analogs with boronate at positions 3 or 5, altering steric and electronic profiles for cross-coupling selectivity.

- Halogen Variation : Bromine vs. chlorine (e.g., in 5-chloro analog) impacts oxidative addition rates in palladium catalysis .

- Alkoxy Groups : Methoxy (OMe) vs. ethoxy (OEt) substituents modulate solubility; ethoxy derivatives exhibit higher lipophilicity .

Physical Properties and Crystallinity

- Crystallinity: The 3-bromo-6-methoxy-2-methyl analog crystallizes in a monoclinic system (space group P2₁/c), with intermolecular C–H···O interactions stabilizing the lattice .

- Solubility : Methoxy and ethoxy derivatives dissolve preferentially in polar aprotic solvents (e.g., DMF, THF), while methyl-substituted analogs require heated conditions .

Biological Activity

2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities. This article reviews its biological properties based on recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure and properties:

- Molecular Formula : C12H17BBrNO3

- Molecular Weight : 331.98 g/mol

- CAS Number : 1357387-81-5

The presence of the bromine atom and the dioxaborolane moiety suggests potential reactivity and biological interactions.

Inhibitory Effects on Kinases

Recent studies have explored the inhibitory effects of this compound on various kinases, particularly focusing on its role in neurodegenerative diseases like Alzheimer's. The compound has shown promising results as a dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) inhibitor.

- Kinase Inhibition :

- DYRK1A Inhibition : The compound exhibited significant inhibitory activity against DYRK1A with IC50 values in the low nanomolar range. This suggests its potential use in therapeutic applications for Alzheimer's disease .

- GSK-3β Inhibition : It also demonstrated inhibitory effects against GSK-3β, which is involved in various cellular processes including glycogen metabolism and cell cycle regulation .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that the compound does not significantly reduce cell viability at concentrations up to 10 µM, indicating a favorable safety profile for further development .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated through assays measuring nitric oxide (NO) and interleukin (IL)-6 levels in BV-2 microglial cells. The results indicated that the compound significantly reduced NO and IL-6 levels at low concentrations, surpassing the efficacy of standard reference compounds .

Data Table: Summary of Biological Activities

| Biological Activity | Assay Type | IC50 Values (nM) | Remarks |

|---|---|---|---|

| DYRK1A Inhibition | Enzymatic Assay | Low nanomolar | Potential therapeutic target for Alzheimer's |

| GSK-3β Inhibition | Enzymatic Assay | 10 - 1314 | Important for neurodegenerative disease research |

| Cytotoxicity in HT-22 Cells | Cell Viability Assay | >10 µM | No significant cytotoxicity observed |

| Anti-inflammatory Activity | NO/IL-6 Assay | Significant reduction at 1 µM | Promising anti-inflammatory effects |

Case Studies

Several case studies have highlighted the potential of this compound in drug development:

- Case Study on Neuroprotection : A study demonstrated that derivatives of this compound could protect neuronal cells from oxidative stress-induced damage by inhibiting DYRK1A and GSK-3β activities .

- Anti-inflammatory Research : Another study focused on its anti-inflammatory properties in microglial cells, showing that it effectively reduced pro-inflammatory cytokines without compromising cell viability .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-Bromo-3-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach starts with halogenation and methoxylation of pyridine, followed by Miyaura borylation to install the boronate ester. Key considerations include:

- Temperature Control : Reactions often proceed at 80–110°C in anhydrous conditions to avoid hydrolysis of the boronate .

- Catalytic Systems : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are used with bases like KOAc in solvents such as DMF or THF to facilitate Suzuki-Miyaura coupling .

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization ensures high purity (>95%) .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereoelectronic effects. Tools like SHELXL (for refinement) and OLEX2 (for visualization) are employed . For example:

- Twinned Data : SHELXL handles pseudo-merohedral twinning, common in boronate esters due to their planar geometry .

- Hydrogen Bonding : Methoxy and bromine substituents influence packing; intermolecular C–H···O interactions can stabilize the lattice .

Advanced: What strategies mitigate regioselectivity challenges in cross-coupling reactions involving this boronate?

Methodological Answer:

The bromine and methoxy groups create steric and electronic biases. To control regioselectivity:

- Protecting Groups : Temporarily protect the methoxy group (e.g., as a TMS ether) to direct coupling to the boronate site .

- Catalyst Tuning : Bulky ligands (e.g., SPhos) favor coupling at sterically hindered positions .

- Computational Modeling : DFT calculations predict electron density at reaction sites, guiding experimental design .

Advanced: How should researchers address contradictory spectral data (e.g., NMR, HRMS) for this compound?

Methodological Answer:

Contradictions often arise from residual solvents, rotamers, or isotopic patterns. Best practices include:

- NMR : Use high-field instruments (500 MHz+) and deuterated DMSO-d₆ to resolve overlapping signals. Integration of methoxy (δ 3.8–4.0 ppm) and aromatic protons (δ 7.5–8.2 ppm) confirms substitution patterns .

- HRMS : Compare experimental [M+H]⁺ (e.g., 342.0523) with theoretical values (error < 2 ppm). Boron isotopic peaks (¹⁰B/¹¹B) should align with natural abundance .

- Elemental Analysis : Validate C, H, N, Br, and B percentages to confirm stoichiometry .

Basic: What analytical techniques are recommended for assessing purity and stability?

Methodological Answer:

- HPLC : Use a C18 column (MeCN/H₂O gradient) to detect impurities; retention time ~8.2 min .

- TGA/DSC : Monitor thermal stability; decomposition typically occurs above 200°C .

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent boronate hydrolysis .

Advanced: How is this compound utilized in medicinal chemistry or materials science?

Methodological Answer:

- Drug Intermediates : The boronate enables Suzuki couplings to synthesize aryl-pyridine hybrids for kinase inhibitors or mGluR5 modulators .

- OLEDs : As an electron-transport layer precursor, it enhances device efficiency due to its planar, conjugated structure .

- Metal Coordination : The pyridine nitrogen and boronate oxygen can bind transition metals (e.g., Fe²⁺) for catalytic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.